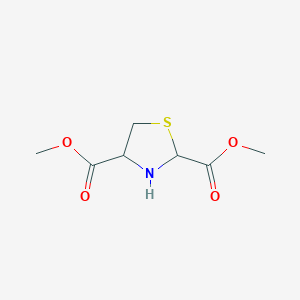![molecular formula C15H12Cl2O2 B1303271 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-28-6](/img/structure/B1303271.png)
1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved using piperonal . Another example is the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, which was synthesized by chlorination of a quinolinone precursor using POCl3 . These methods suggest that the synthesis of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone could potentially be carried out by a similar strategy, involving the reaction of a dichlorobenzyl halide with a phenolic compound to introduce the ether linkage, followed by the formation of the ketone group.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray crystallography and optimized using DFT methods. The geometries of these compounds are often stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as seen in the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime . The molecular structure of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone would likely exhibit similar features, with the dichlorobenzyl group contributing to the overall electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through computational studies, including HOMO-LUMO analysis and electrostatic potential (ESP) mapping. These studies help identify reactive sites within the molecules. For example, the carbonyl group is often associated with a negative charge, making it a reactive site for nucleophilic attack, as seen in the MEP analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . Similar analyses could be applied to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques. The vibrational frequencies, corresponding to different functional groups, have been assigned using FTIR and NMR spectroscopy . The electronic transitions and spectral features have been investigated using UV-Vis spectroscopy and TD-DFT calculations . These studies provide insights into the stability, charge distribution, and potential applications of the compounds, such as their role in nonlinear optics or as pharmaceutical agents . The properties of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone would likely be influenced by the presence of the dichlorobenzyl and ketone groups, affecting its spectroscopic signatures and reactivity.
Applications De Recherche Scientifique
Antimicrobial Activity
- A study by Dave et al. (2013) explored the synthesis of derivatives related to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone and their antimicrobial activities. These derivatives demonstrated efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
Photochemical Studies
- The compound has been studied for its photochemical properties, as seen in a research by Castellan et al. (1990). They examined the photochemical reactivity of a similar compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, in different states and conditions, providing insights into its photochemistry (Castellan et al., 1990).
Photoremovable Protecting Group
- The potential of 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, as a photoremovable protecting group for carboxylic acids was studied by Atemnkeng et al. (2003). This research is significant in the context of organic synthesis, where photoremovable groups can be highly useful (Atemnkeng et al., 2003).
Synthesis and Characterization
- Unaleroğlu et al. (2002) described the synthesis of a novel compound related to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, showcasing the methods and techniques used for its synthesis and structural characterization (Ünaleroğlu et al., 2002).
Biological Activities
- The anti-inflammatory activity of compounds similar to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone was explored by Singh et al. (2020). They synthesized and characterized three phenyl dimer compounds, assessing their anti-inflammatory properties in vivo (Singh et al., 2020).
Propriétés
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)11-3-2-4-14(7-11)19-9-12-5-6-13(16)8-15(12)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXALPCTYXQPDIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377151 |
Source


|
| Record name | 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone | |
CAS RN |
400878-28-6 |
Source


|
| Record name | 1-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

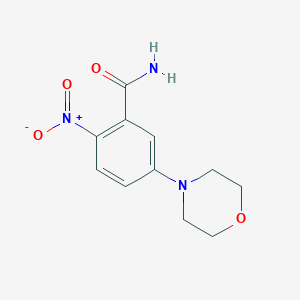

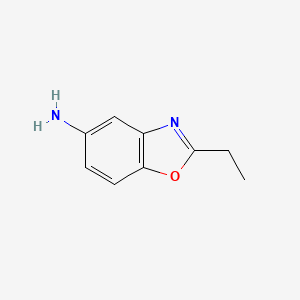

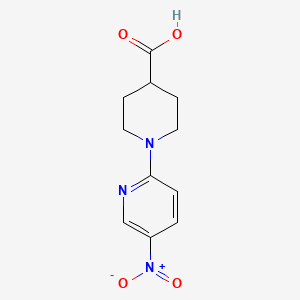
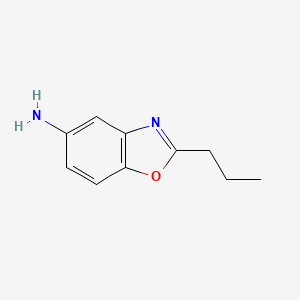
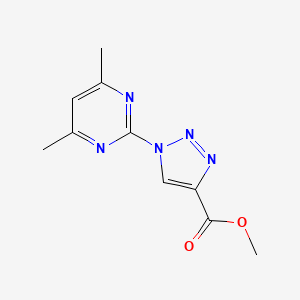
![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
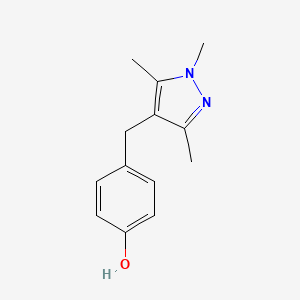
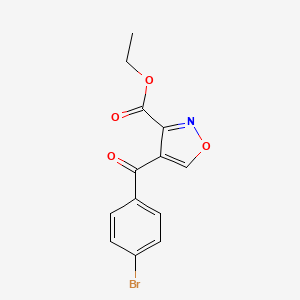
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
